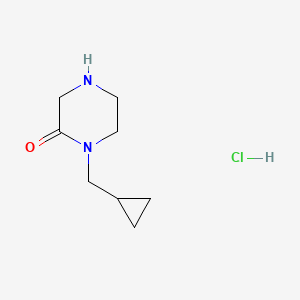

1-(Cyclopropylmethyl)piperazin-2-one hydrochloride

Description

1-(Cyclopropylmethyl)piperazin-2-one hydrochloride (CAS: 148336-01-0) is a piperazinone derivative characterized by a cyclopropylmethyl substituent on the piperazine ring. Its molecular formula is C₈H₁₃ClN₂O, with a molar mass of 206.66 g/mol (calculated from molecular formula). This compound is primarily used in pharmaceutical research as a synthetic intermediate or building block for bioactive molecules . It is commercially available at a price of $167 per gram (97% purity) and stored at room temperature .

The cyclopropylmethyl group introduces steric strain and conformational rigidity, which may enhance metabolic stability or modulate receptor binding compared to linear alkyl or aromatic substituents.

Propriétés

IUPAC Name |

1-(cyclopropylmethyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c11-8-5-9-3-4-10(8)6-7-1-2-7;/h7,9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPUWRGMCFGWDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCNCC2=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)piperazin-2-one hydrochloride can be synthesized through a multi-step process. One common method involves the cyclization of N-(cyclopropylmethyl)piperazine with phosgene or a similar reagent to form the piperazinone ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of 1-(Cyclopropylmethyl)piperazin-2-one hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Cyclopropylmethyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazinone ring is substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazinone derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(Cyclopropylmethyl)piperazin-2-one hydrochloride is characterized by its piperazine core, which is a common structure in many pharmacologically active compounds. The cyclopropylmethyl group enhances its binding affinity to various biological targets, making it a valuable compound in drug development.

Medicinal Chemistry

- Pain Management: This compound has been identified as a potential ligand for opioid receptors, suggesting applications in pain management and addiction treatment. Its structural modifications can lead to enhanced efficacy and reduced side effects compared to traditional opioids.

- Antidepressant Activity: Research indicates that derivatives of piperazine compounds exhibit antidepressant effects. 1-(Cyclopropylmethyl)piperazin-2-one hydrochloride may share similar properties, warranting further investigation into its psychotropic effects.

Neuropharmacology

- Anxiolytic Effects: Studies suggest that piperazine derivatives may possess anxiolytic properties. The specific interactions of 1-(Cyclopropylmethyl)piperazin-2-one hydrochloride with serotonin receptors could provide insights into its potential use in treating anxiety disorders.

Biochemical Research

- Receptor Binding Studies: The compound's ability to interact with various neurotransmitter receptors makes it a candidate for studying receptor-ligand interactions. This could elucidate the mechanisms underlying various neuropsychiatric conditions.

- Drug Development: As a building block for synthesizing more complex molecules, 1-(Cyclopropylmethyl)piperazin-2-one hydrochloride plays a crucial role in the development of new therapeutic agents targeting neurological disorders.

Case Study 1: Opioid Receptor Ligands

A study evaluated the efficacy of several piperazine derivatives as opioid receptor ligands. 1-(Cyclopropylmethyl)piperazin-2-one hydrochloride demonstrated promising binding affinity to the mu-opioid receptor, indicating potential for development as an analgesic agent.

Case Study 2: Antidepressant Properties

In another research project, the antidepressant-like effects of piperazine derivatives were investigated using animal models. The results indicated that compounds similar to 1-(Cyclopropylmethyl)piperazin-2-one hydrochloride significantly reduced depressive behaviors, suggesting its potential utility in treating mood disorders.

Mécanisme D'action

The mechanism of action of 1-(Cyclopropylmethyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

4-Ethylpiperazin-2-one Hydrochloride (CAS: 65464-00-8)

- Molecular Formula : C₆H₁₁ClN₂O

- Molar Mass : 176.64 g/mol

- Price : $163 per gram (97% purity)

- Structural similarity score: 0.92 (vs. target compound) .

1-Isopropylpiperazin-2-one Hydrochloride (CAS: 1187928-58-0)

- Molecular Formula : C₇H₁₅ClN₂O

- Molar Mass : 190.66 g/mol

- Application : Precursor for pharmaceuticals and agrochemicals .

- Key Differences :

1-(3-Chlorophenyl)piperazin-2-one Hydrochloride (CAS: 183500-94-9)

- Molecular Formula : C₁₀H₁₀Cl₂N₂O

- Molar Mass : 261.11 g/mol

- Safety : Requires standard handling precautions (GHS guidelines) .

- Key Differences :

1-(4-Fluorophenyl)piperazin-2-one Hydrochloride (CAS: 697305-48-9)

- Molecular Formula : C₁₀H₁₀ClFN₂O

- Molar Mass : 244.66 g/mol

- Key Differences :

Structural and Functional Analysis

Substituent Effects

Physicochemical Properties

| Property | 1-(Cyclopropylmethyl)piperazin-2-one HCl | 4-Ethylpiperazin-2-one HCl | 1-(3-Chlorophenyl)piperazin-2-one HCl |

|---|---|---|---|

| Molecular Weight | 206.66 g/mol | 176.64 g/mol | 261.11 g/mol |

| LogP (Predicted) | ~1.2 (moderate lipophilicity) | ~0.8 | ~2.5 (higher lipophilicity) |

| Solubility | Moderate in polar solvents | High | Low (due to aromatic group) |

Activité Biologique

1-(Cyclopropylmethyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C8H15ClN2O. This compound is a derivative of piperazine, which is widely utilized in pharmaceutical applications due to its diverse biological activities. The compound has garnered attention for its potential roles in drug development, particularly in the fields of antimicrobial, antiviral, and anticancer research.

The biological activity of 1-(Cyclopropylmethyl)piperazin-2-one hydrochloride is attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to various receptors or enzymes, thereby modulating their activity. This modulation can lead to a range of biological effects, including antimicrobial and anticancer activities.

Research Findings

Recent studies have highlighted the compound's potential in various biological assays:

- Antimicrobial Activity : Preliminary research indicates that 1-(Cyclopropylmethyl)piperazin-2-one hydrochloride exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial capability .

- Antiviral Properties : The compound has also been investigated for its antiviral activity. Early findings suggest that it may inhibit viral replication, although further studies are needed to elucidate the specific mechanisms involved .

- Anticancer Potential : In cancer research, 1-(Cyclopropylmethyl)piperazin-2-one hydrochloride has been evaluated for its cytotoxic effects on various cancer cell lines. Initial results indicate that it may induce apoptosis in certain types of cancer cells, making it a candidate for further exploration as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1-(Cyclopropylmethyl)piperazin-2-one hydrochloride, it can be compared with other piperazine derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(Cyclopropylcarbonyl)piperazine hydrochloride | Structure | Moderate antibacterial activity |

| 1-(Cyclopropylmethyl)-4-methylpiperazine hydrochloride | Structure | Anticancer properties reported |

| 1-(Cyclopropylmethyl)-4-phenylpiperazine hydrochloride | Structure | Notable for analgesic effects |

The distinct structure of 1-(Cyclopropylmethyl)piperazin-2-one hydrochloride contributes to its specific biological activities, differentiating it from other derivatives.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of 1-(Cyclopropylmethyl)piperazin-2-one hydrochloride against several bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL for different strains, indicating promising antibacterial activity .

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The study revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM .

Q & A

Basic Research Questions

Q. What synthetic routes are feasible for preparing 1-(cyclopropylmethyl)piperazin-2-one hydrochloride, and how can reaction efficiency be optimized?

- Methodology : A common approach involves alkylation of piperazin-2-one with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions. For example, refluxing in a polar aprotic solvent (e.g., DMF or acetonitrile) with K₂CO₃ as a base can facilitate nucleophilic substitution . Optimization may require adjusting stoichiometry, temperature, and reaction time to minimize by-products like over-alkylated derivatives. Post-synthesis, the hydrochloride salt is typically precipitated using HCl gas or concentrated HCl in anhydrous ether.

Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- Methodology :

- HPLC : Utilize reversed-phase HPLC with a C18 column, UV detection (λ = 210–260 nm), and a mobile phase of acetonitrile/water (with 0.1% trifluoroacetic acid) to assess purity. USP guidelines for related piperazine derivatives suggest a retention time comparison against known standards .

- NMR : ¹H and ¹³C NMR can confirm the cyclopropylmethyl group (e.g., δ ~0.5–1.5 ppm for cyclopropyl protons) and the piperazin-2-one backbone (amide carbonyl at ~165–170 ppm in ¹³C NMR).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₈H₁₃N₂O·HCl).

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data caused by the hydrochloride counterion?

- Methodology : The hydrochloride salt may induce splitting of NMR signals due to hydrogen bonding or ionic interactions. To mitigate this, prepare a free base by neutralizing the salt with a weak base (e.g., NaHCO₃) and extract into an organic solvent (e.g., DCM). Compare free base and salt spectra to isolate counterion effects. For example, highlights similar challenges with dihydrochloride salts, where protonation shifts were observed in NH and CH₂ groups .

Q. What strategies ensure compound stability during long-term storage and under experimental conditions?

- Methodology :

- Storage : Store desiccated at –20°C in amber vials to prevent hydrolysis of the piperazin-2-one ring or cyclopropyl group oxidation. recommends airtight containers with inert gas (N₂ or Ar) to limit moisture ingress .

- pH Stability : Conduct accelerated stability studies in buffers (pH 1–10) at 40°C. Monitor degradation via HPLC; acidic conditions may protonate the amide, while alkaline conditions risk ring-opening.

Q. How can researchers investigate potential biological interactions of this compound, given structural similarities to opioid antagonists?

- Methodology :

- Receptor Binding Assays : Screen against opioid receptors (μ, κ, δ) using radioligand displacement (e.g., [³H]naltrexone for μ-opioid receptors). Compare results to known antagonists like naltrexone hydrochloride, which shares a cyclopropylmethyl group .

- Functional Assays : Use cell-based systems (e.g., cAMP inhibition in CHO cells expressing opioid receptors) to assess antagonism. Note: The compound’s piperazin-2-one moiety may alter binding kinetics compared to morphinan-based antagonists.

Q. What mechanistic insights explain by-product formation during synthesis, and how can these be minimized?

- Methodology : Common by-products include bis-alkylated piperazine derivatives or cyclopropane ring-opened products. Mechanistic studies (e.g., LC-MS monitoring of reaction intermediates) can identify pathways. For example, notes that steric hindrance from bulky substituents (e.g., isobutyl groups) reduces over-alkylation . Optimize reaction conditions by using a slow addition of the alkylating agent and lower temperatures (0–25°C).

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different solvent systems?

- Methodology : Solubility discrepancies often arise from variations in salt form (hydrochloride vs. free base) or solvent purity. Systematically test solubility in DMSO, water, and ethanol using standardized protocols (e.g., shake-flask method at 25°C). For hydrochloride salts, highlights reduced organic solvent solubility due to ionic character, necessitating polar solvents like water or methanol .

Q. What experimental approaches validate the compound’s proposed metabolic stability in preclinical models?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Analyze via LC-MS for oxidative metabolites (e.g., hydroxylation of the cyclopropane ring).

- In Vivo Studies : Administer to rodent models and collect plasma/urine. Compare pharmacokinetic profiles (t₁/₂, Cₘₐₓ) to computational predictions (e.g., CYP450 docking simulations).

Tables

Table 1 : Key Physicochemical Properties (Inferred from Analogues)

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₃N₂O·HCl | |

| Molecular Weight | 188.66 g/mol (free base) + 36.46 g/mol (HCl) | Calculated |

| Solubility (Water) | ~50 mg/mL (hydrochloride salt) | |

| LogP (Predicted) | 1.2 (free base) | PubChem Analogues |

Table 2 : Common Synthetic By-Products and Mitigation Strategies

| By-Product | Cause | Mitigation |

|---|---|---|

| Bis-alkylated piperazine | Excess alkylating agent | Slow reagent addition |

| Ring-opened cyclopropane | Acidic or oxidative conditions | Use inert atmosphere (N₂) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.